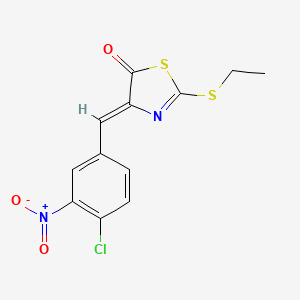
2-(methylthio)-4-(2-nitrobenzylidene)-1,3-thiazol-5(4H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(methylthio)-4-(2-nitrobenzylidene)-1,3-thiazol-5(4H)-one, also known as MNTB, is a heterocyclic compound that has been widely studied in scientific research due to its potential therapeutic applications. MNTB belongs to the thiazole family of compounds and has a unique chemical structure that has attracted the attention of researchers in various fields.
作用机制
The mechanism of action of 2-(methylthio)-4-(2-nitrobenzylidene)-1,3-thiazol-5(4H)-one is not fully understood, but it is believed to involve the inhibition of various signaling pathways and enzymes involved in cell growth, inflammation, and oxidative stress. 2-(methylthio)-4-(2-nitrobenzylidene)-1,3-thiazol-5(4H)-one has been shown to inhibit the activity of various kinases, including Akt and ERK, which are involved in cell survival and proliferation. 2-(methylthio)-4-(2-nitrobenzylidene)-1,3-thiazol-5(4H)-one has also been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and immunity.
Biochemical and Physiological Effects:
2-(methylthio)-4-(2-nitrobenzylidene)-1,3-thiazol-5(4H)-one has been shown to have various biochemical and physiological effects, including the induction of apoptosis, inhibition of angiogenesis, reduction of oxidative stress, and inhibition of inflammation. 2-(methylthio)-4-(2-nitrobenzylidene)-1,3-thiazol-5(4H)-one has also been shown to have antimicrobial properties against various pathogens, including bacteria and fungi.
实验室实验的优点和局限性
One advantage of using 2-(methylthio)-4-(2-nitrobenzylidene)-1,3-thiazol-5(4H)-one in lab experiments is its relatively simple synthesis method and high purity. 2-(methylthio)-4-(2-nitrobenzylidene)-1,3-thiazol-5(4H)-one is also stable under normal laboratory conditions and has a long shelf life. However, one limitation of using 2-(methylthio)-4-(2-nitrobenzylidene)-1,3-thiazol-5(4H)-one is its low solubility in water, which can make it difficult to work with in certain experiments. 2-(methylthio)-4-(2-nitrobenzylidene)-1,3-thiazol-5(4H)-one also has limited bioavailability in vivo, which can limit its potential therapeutic applications.
未来方向
There are several future directions for research on 2-(methylthio)-4-(2-nitrobenzylidene)-1,3-thiazol-5(4H)-one. One area of research is the development of more efficient synthesis methods to improve yield and purity. Another area of research is the optimization of 2-(methylthio)-4-(2-nitrobenzylidene)-1,3-thiazol-5(4H)-one for specific therapeutic applications, such as cancer treatment or neuroprotection. Additionally, further studies are needed to elucidate the mechanism of action of 2-(methylthio)-4-(2-nitrobenzylidene)-1,3-thiazol-5(4H)-one and to identify potential drug targets. Finally, more research is needed to evaluate the safety and efficacy of 2-(methylthio)-4-(2-nitrobenzylidene)-1,3-thiazol-5(4H)-one in vivo, which will be essential for its potential clinical applications.
合成方法
The synthesis of 2-(methylthio)-4-(2-nitrobenzylidene)-1,3-thiazol-5(4H)-one involves the reaction of 2-aminothiazole with 2-nitrobenzaldehyde in the presence of methyl iodide. The reaction is carried out under reflux conditions in ethanol, and the resulting product is purified using column chromatography. The synthesis of 2-(methylthio)-4-(2-nitrobenzylidene)-1,3-thiazol-5(4H)-one is relatively straightforward and has been optimized in recent years to improve yield and purity.
科学研究应用
2-(methylthio)-4-(2-nitrobenzylidene)-1,3-thiazol-5(4H)-one has been studied extensively for its potential therapeutic applications in various fields, including cancer research, neurodegenerative diseases, and infectious diseases. In cancer research, 2-(methylthio)-4-(2-nitrobenzylidene)-1,3-thiazol-5(4H)-one has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurodegenerative diseases, 2-(methylthio)-4-(2-nitrobenzylidene)-1,3-thiazol-5(4H)-one has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. In infectious diseases, 2-(methylthio)-4-(2-nitrobenzylidene)-1,3-thiazol-5(4H)-one has been shown to have antimicrobial properties against various pathogens.
属性
IUPAC Name |
(4Z)-2-methylsulfanyl-4-[(2-nitrophenyl)methylidene]-1,3-thiazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O3S2/c1-17-11-12-8(10(14)18-11)6-7-4-2-3-5-9(7)13(15)16/h2-6H,1H3/b8-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLJGWRWTOGVHOS-VURMDHGXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC2=CC=CC=C2[N+](=O)[O-])C(=O)S1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=N/C(=C\C2=CC=CC=C2[N+](=O)[O-])/C(=O)S1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-2-(methylsulfanyl)-4-(2-nitrobenzylidene)-1,3-thiazol-5(4H)-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-ethyl-5-imino-6-(4-pyridinylmethylene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5912027.png)
![N-(4-{N-[(4-methylphenyl)sulfonyl]ethanehydrazonoyl}phenyl)acetamide](/img/structure/B5912031.png)
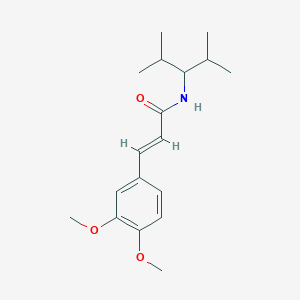
![2-benzyl-6-benzylidene-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5912051.png)

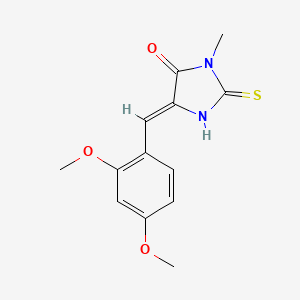
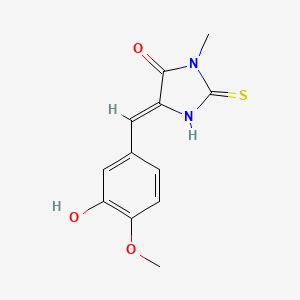
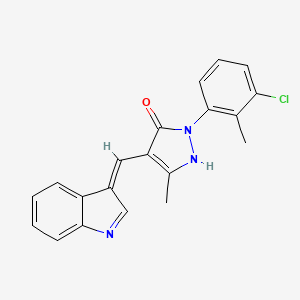
![4-chloro-N-[(2,5-dimethylphenyl)sulfonyl]benzenecarboximidoyl chloride](/img/structure/B5912088.png)
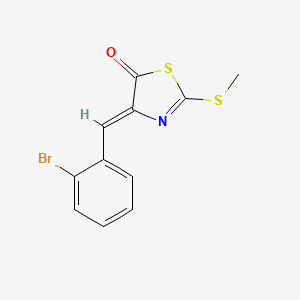
![4-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-(methylthio)-1,3-thiazol-5(4H)-one](/img/structure/B5912114.png)

